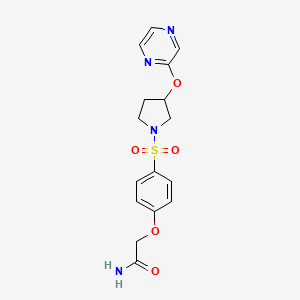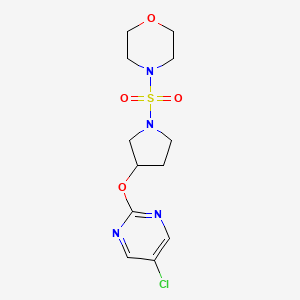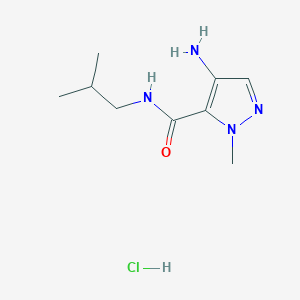
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazoles, benzamides, and substituted phenyl groups, which are often explored for their antitumor and pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation, chlorination, and protection/deprotection strategies. For instance, the synthesis of 2-phenylbenzothiazoles involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide includes condensation and chlorination steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the geometric bond lengths and angles were compared with DFT values . Such techniques would be essential for analyzing the molecular structure of "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide."
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the phenyl rings. For instance, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides and can be removed using specific reagents . Understanding the reactivity of the dimethoxyphenyl and dihydrothiophenyl groups in the target compound would be crucial for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of electron-donating methoxy groups can affect the molecule's electron distribution, which in turn can influence its reactivity and interaction with biological targets . The antiproliferative activity of related compounds against various cancer cell lines suggests that the compound may also possess similar biological properties .
Relevant Case Studies
Case studies of related compounds demonstrate potent antiproliferative activity against cancer cell lines, such as lung, colon, and breast cancer . The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines . These studies provide a context for the potential biological applications of "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide" and suggest that it may be a candidate for anticancer activity evaluation.
Scientific Research Applications
Chemical Synthesis and Protective Groups : The 3,4-dimethoxybenzyl group, closely related to the core structure of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, has been used as an N-protecting group in the synthesis of thiazetidine derivatives. This group can be smoothly eliminated, with the yield depending on substituent variations (Grunder-Klotz & Ehrhardt, 1991).
Pharmacological Research : Compounds structurally related to N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide have been investigated for their pharmacological properties. For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown significant antiulcer activity in preclinical studies (Hosokami et al., 1992).
Electrophysiological Research : In electrophysiological studies, related compounds have been used to investigate their effects on cardiac cells. Such studies provide valuable insights into the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Bril et al., 1995).
Antioxidant Properties : Research has been conducted on phenol derivatives starting from compounds related to N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, demonstrating strong antioxidant profiles. These studies contribute to the understanding of the therapeutic potential of such compounds in oxidative stress-related conditions (Artunç et al., 2020).
Molecular Synthesis and Characterization : The compound has also been involved in studies focusing on the synthesis and characterization of various chemical structures. This includes the synthesis of series of substituted 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties, highlighting its utility in diverse synthetic pathways (Tayade & Waghmare, 2016).
Antimicrobial and Docking Studies : Further applications include antimicrobial evaluation and docking studies, where related compounds have been synthesized and evaluated for their effectiveness against various microbial strains (Talupur et al., 2021).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S/c1-26-16-6-7-17(19(12-16)28-3)22(15-9-10-30(24,25)13-15)21(23)14-5-8-18(27-2)20(11-14)29-4/h5-12,15H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAQHFYJCNMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)


![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)


![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)

![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)